molecular formula C18H20O2 B1654902 2,2-Diphenylhexanoic acid CAS No. 2902-60-5

2,2-Diphenylhexanoic acid

Cat. No.: B1654902
CAS No.: 2902-60-5
M. Wt: 268.3 g/mol
InChI Key: LNRZCHCAPUVAOP-UHFFFAOYSA-N
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Description

2,2-Diphenylhexanoic acid is an organic compound with the molecular formula C18H20O2 It is characterized by the presence of two phenyl groups attached to the second carbon of a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylhexanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-hexanone, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of 2,2-diphenylhexanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2,2-Diphenylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-diphenylhexanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2,2-Diphenylpropanoic acid
  • 2,2-Diphenylbutanoic acid
  • 2,2-Diphenylpentanoic acid

Comparison: 2,2-Diphenylhexanoic acid is unique due to its longer carbon chain compared to its analogs. This structural difference can influence its physical properties, such as solubility and melting point, as well as its reactivity and interactions with other molecules. The presence of two phenyl groups also imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-diphenylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-2-3-14-18(17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRZCHCAPUVAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294624
Record name 2,2-diphenylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2902-60-5
Record name NSC97458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-diphenylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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